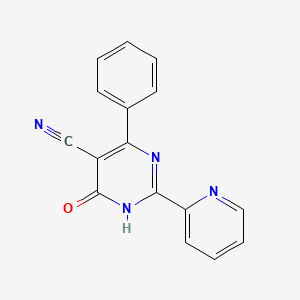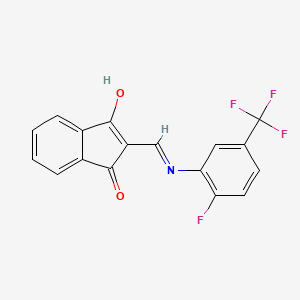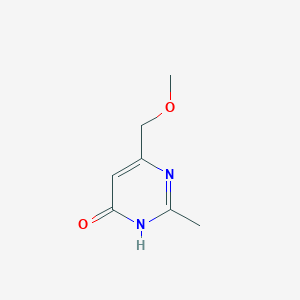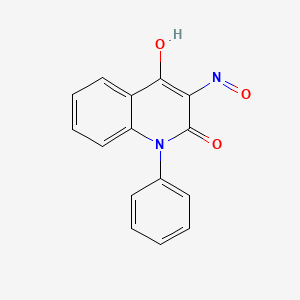![molecular formula C10H12ClN3 B1417553 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride CAS No. 1417569-94-8](/img/structure/B1417553.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
Overview
Description
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that combines a pyrimidine ring with a benzimidazole ring, resulting in a structure that offers diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is the Corticotropin-releasing factor-1 (CRF-1) receptor . The CRF-1 receptor plays a crucial role in stress-dependent disorders and is considered a potent drug target .
Mode of Action
This compound interacts with the CRF-1 receptor through molecular docking and molecular dynamics simulations . The compound forms hydrogen bonds with residues Glu196 and Lys334, and π-π stacking with Trp9 . These interactions stabilize the compound’s binding to the CRF-1 receptor .
Biochemical Pathways
The binding of this compound to the CRF-1 receptor affects the downstream pathways related to stress response
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are within the acceptable range of physicochemical properties . These properties impact the bioavailability of the compound, making it a potential drug candidate for stress-dependent disorders .
Result of Action
The molecular and cellular effects of this compound’s action involve the antagonism of the CRF-1 receptor . This antagonism could potentially alleviate stress-dependent disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with corticotropin-releasing factor 1 (CRF-1) receptors, which are involved in the body’s response to stress . The compound binds to these receptors, inhibiting their activity and thereby modulating the stress response. Additionally, this compound has been found to interact with various proteins and enzymes involved in cellular signaling pathways, further influencing biochemical processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to stress and inflammation . By inhibiting CRF-1 receptors, the compound can reduce the production of stress-related hormones, thereby mitigating the cellular stress response. Furthermore, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in inflammation and cellular metabolism . These effects can result in altered cellular functions, including reduced inflammation and improved cellular resilience to stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with CRF-1 receptors . The compound binds to specific residues within the receptor, including Glu196 and Lys334, forming hydrogen bonds that stabilize the interaction . Additionally, it engages in π-π stacking interactions with Trp9, further enhancing its binding affinity . These interactions inhibit the receptor’s activity, leading to downstream effects on cellular signaling pathways and gene expression. The inhibition of CRF-1 receptors by this compound results in reduced activation of stress-related pathways, thereby modulating the cellular response to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CRF-1 receptors, resulting in lasting changes in cellular function . These changes include reduced stress response and altered gene expression profiles, which can persist even after the compound is removed from the cellular environment .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits CRF-1 receptors without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver damage and altered metabolic function . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and can accumulate in certain tissues, particularly the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization . These factors contribute to the compound’s overall bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with CRF-1 receptors and other target proteins . Additionally, it can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antibacterial and cytotoxic activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole: This compound has a similar fused ring system but differs in the position and type of heteroatoms.
Imidazo[1,2-a]benzimidazole: Another related compound with a different ring fusion pattern and chemical properties.
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is unique due to its specific ring fusion and the presence of both pyrimidine and benzimidazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWYXSWRJAUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3N2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)

![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)





![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
